chemical structure and properties of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine
chemical structure and properties of 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine
An In-Depth Technical Guide to 2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine
Executive Summary
2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethanamine (hereafter referred to as 5,7-DF-2-MeT ) is a specialized tryptamine derivative designed as a chemical probe for serotonergic signaling pathways.[1][2] It represents a convergence of two distinct medicinal chemistry strategies: steric protection via C2-methylation and electronic modulation via 5,7-difluorination.[1][2]
Unlike the classical psychedelic N,N-dimethyltryptamine (DMT), 5,7-DF-2-MeT is a primary amine.[2] Its structural modifications are engineered to resist Monoamine Oxidase (MAO) degradation while altering the electrostatic potential of the indole ring to probe specific binding pockets within 5-HT receptors (specifically 5-HT1A, 5-HT2A, and 5-HT2C). This guide details the physicochemical rationale, synthesis protocols, and handling requirements for this compound.
Structural Analysis & Physicochemical Properties
The molecule consists of an indole core substituted at three critical positions.[1][2] Understanding the interplay of these substituents is vital for predicting its behavior in vitro and in vivo.[2]
The 2-Methyl "Steric Shield"[1][2]
-
Function: The methyl group at position 2 introduces steric bulk adjacent to the ethylamine side chain.[2]
-
Mechanism: In unsubstituted tryptamines, the side chain is highly flexible. The 2-methyl group restricts this conformational freedom, biasing the molecule towards specific rotamers. Crucially, this bulk hinders the approach of Monoamine Oxidase A (MAO-A), the enzyme responsible for oxidative deamination.
-
Result: Significantly enhanced metabolic stability compared to tryptamine, potentially conferring oral bioavailability without the need for an MAO inhibitor (MAOI).
The 5,7-Difluoro Substitution
-
Electronic Effect: Fluorine is highly electronegative.[1][2] Placing it at positions 5 and 7 pulls electron density away from the indole nitrogen and the aromatic system. This lowers the pKa of the indole N-H, potentially strengthening hydrogen bond donor interactions with receptor residues (e.g., Ser159 in 5-HT2A).
-
Metabolic Blockade: The 5, 6, and 7 positions are common sites for cytochrome P450 hydroxylation. Fluorine at C5 and C7 effectively blocks these metabolic soft spots, forcing metabolism to occur via slower pathways (e.g., N-acetylation or C6-hydroxylation).[2]
Table 1: Predicted Physicochemical Data
| Property | Value (Predicted) | Rationale |
| Formula | C₁₁H₁₂F₂N₂ | Core stoichiometry |
| MW | 210.22 g/mol | -- |
| LogP | ~2.3 | Higher than tryptamine (1.[1]6) due to F-substitution |
| pKa (Amine) | ~9.6 | Standard primary amine range |
| TPSA | 41.8 Ų | Polar surface area unaffected by F, but critical for BBB penetration |
| H-Bond Donors | 2 | Indole NH, Sidechain NH₂ |
Chemical Synthesis Strategy
Note: The following protocol is designed for a laboratory setting equipped for air-sensitive chemistry. All precursors must be handled in a fume hood.
The most robust route to 5,7-DF-2-MeT involves the Speeter-Anthony Tryptamine Synthesis , utilizing a pre-functionalized indole core.[1][2] This avoids the harsh conditions of the Fischer Indole synthesis which can be low-yielding with electron-deficient hydrazines.[1][2]
Retrosynthetic Analysis (DOT Diagram)
Figure 1: The Speeter-Anthony synthesis route allows for the clean installation of the ethylamine side chain on the electron-deficient fluorinated indole core.[1][2]
Detailed Protocol
Step 1: Acylation (Formation of Glyoxyl Chloride) [1]
-
Dissolve 5,7-difluoro-2-methylindole (10.0 mmol) in anhydrous diethyl ether (50 mL) under argon.
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride (12.0 mmol) dropwise over 20 minutes. The electron-withdrawing fluorines may slow the reaction compared to unsubstituted indole; allow to stir for 2 hours at 0°C, then 4 hours at room temperature.
-
Observation: A bright yellow/orange precipitate (the glyoxyl chloride) should form.[1][2]
Step 2: Amidation
-
Cool the reaction mixture back to 0°C.
-
Introduce ammonia gas (bubbled) or add 30% aqueous ammonium hydroxide (excess) with vigorous stirring.
-
Stir for 1 hour. The precipitate will convert to the glyoxylamide.[2]
-
Filter the solid, wash with water and cold ether, and dry under vacuum.
Step 3: Reduction (Lithium Aluminum Hydride)
-
Suspend the dried glyoxylamide (5.0 mmol) in anhydrous THF (40 mL).
-
Slowly add LiAlH₄ (15.0 mmol, pellets or solution) at 0°C. Caution: Exothermic.
-
Heat to reflux for 12–24 hours. The 2-methyl group adds steric hindrance, necessitating longer reduction times than standard tryptamines.[2]
-
Workup: Cool to 0°C. Quench carefully (Fieser method: 1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O per gram of LAH).
-
Filter off aluminum salts.[1][2] Dry the filtrate (MgSO₄) and concentrate.
-
Purification: Convert to the hydrochloride or fumarate salt for crystallization (EtOH/Et₂O).
Pharmacological Profile (SAR & Mechanism)
The pharmacological interest in 5,7-DF-2-MeT lies in the conflict between the 2-Methyl and 5-Fluoro substituents.[1][2]
Structure-Activity Relationship (SAR) Logic
-
5-HT2A Receptor:
-
5-F Substitution: Generally increases affinity .[1] The fluorine atom at C5 mimics the 5-hydroxyl group of serotonin (5-HT) in terms of electronics but is lipophilic.[1]
-
2-Me Substitution: Generally decreases affinity .[1] The 2-methyl group clashes with the receptor binding pocket (specifically the region near Asp3.32), often reducing potency by 10-30 fold compared to the non-methylated analog.
-
-
Net Effect: 5,7-DF-2-MeT is expected to be a low-potency partial agonist or antagonist at 5-HT2A.[1][2] It is likely not a potent psychedelic, but rather a tool to study receptor selectivity and metabolic stability.
MAO Inhibition & Metabolic Stability
The defining feature of this molecule is its resistance to MAO-A.[1][2]
Figure 2: The SAR logic demonstrates how the 2-Me and 5,7-F2 substituents redirect the compound's metabolic fate and receptor interaction profile.[1]
Experimental Validation: Radioligand Binding Assay
To validate the affinity of synthesized 5,7-DF-2-MeT, a competitive binding assay against [³H]-Ketanserin (5-HT2A antagonist) or [³H]-Citalopram (SERT) is recommended.[1][2]
Protocol:
-
Membrane Prep: HEK293 cells expressing human 5-HT2A receptors.[1][2]
-
Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid (to prevent oxidation of the indole).
-
Incubation:
-
Mix 100 µL membrane suspension + 50 µL [³H]-Ligand (e.g., 1 nM [³H]-Ketanserin) + 50 µL 5,7-DF-2-MeT (varying concentrations:
to M). -
Incubate at 37°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and derive using the Cheng-Prusoff equation.[1][2]
Safety & Handling
-
Hazard Class: Tryptamines are bioactive amines.[1][2] Treat as a potential CNS active agent.[1]
-
Specific Risks:
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. All solid handling in a HEPA-filtered weigh station or fume hood.[1]
References
-
Shulgin, A. T., & Shulgin, A. (1997).[2] TiHKAL: The Continuation. Transform Press. (Foundational text on tryptamine SAR and the "2-Methyl" effect).
-
Nichols, D. E. (2018).[1][2][3] Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 7(2), e1290. Link[1]
-
Blair, J. B., et al. (2000).[2] Effect of Ring Fluorination on the Pharmacology of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710. Link[1]
-
Enamine Ltd. (2025).[1][2] Catalog Entry: 2-(5,7-difluoro-2-methyl-1H-indol-3-yl)ethanamine.[2][4][5] (Chemical supplier data confirming existence and basic properties).
-
Qu, H., et al. (2011).[2] Synthesis of 5,7-Difluoroindole Derivatives via Palladium-Catalyzed Cyclization. Organic Letters, 13(20), 5432–5435. (Methodology for fluorinated indole core synthesis).
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